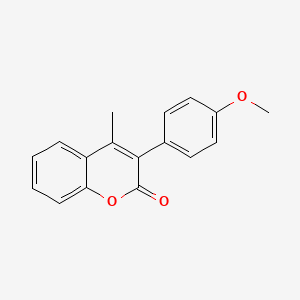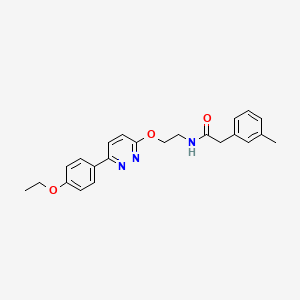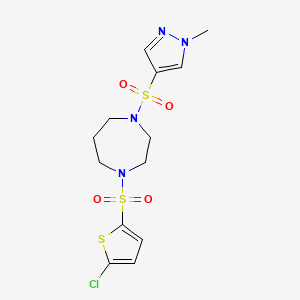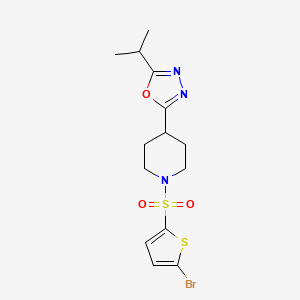![molecular formula C12H19NO2 B2617860 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one CAS No. 2185980-62-3](/img/structure/B2617860.png)
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one, also known as OA-1, is a chemical compound that has been of great interest in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one acts as a competitive inhibitor of VMAT2, binding to the transporter and preventing the uptake of monoamine neurotransmitters into synaptic vesicles. This results in decreased neurotransmitter release and increased levels of monoamines in the cytoplasm, leading to downstream effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased levels of dopamine, norepinephrine, and serotonin in the cytoplasm. These effects can lead to changes in neuronal signaling and behavior, such as increased locomotor activity and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one for lab experiments is its high selectivity for VMAT2, which allows for precise modulation of monoamine neurotransmitter release. However, one limitation is that this compound can be difficult to synthesize and purify, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one research, including further investigation of its potential therapeutic applications in neurological and psychiatric disorders, as well as its use as a tool for studying monoamine neurotransmitter release and neuronal signaling. Additionally, new synthesis methods and structural modifications of this compound may lead to improved selectivity and efficacy for VMAT2 inhibition.
Métodos De Síntesis
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one can be synthesized using a variety of methods, including the reaction of 3-oxo-1-propenyl-1-cyclopentanecarboxylic acid with 8-aminooctanol, followed by cyclization and dehydration. Another method involves the reaction of 8-aminooctanol with 3-(1-propenyl)-1-cyclopentanecarboxylic acid, followed by cyclization and dehydration. Both methods have been successfully used to synthesize this compound with high yields and purity.
Aplicaciones Científicas De Investigación
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one has been studied extensively for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising applications of this compound is its ability to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a protein that plays a crucial role in the storage and release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting VMAT2, this compound can modulate the release of these neurotransmitters and potentially treat a variety of neurological and psychiatric disorders.
Propiedades
IUPAC Name |
1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-8-5-7-12(10-13)6-3-4-9-15-12/h2H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZBNQKDXFLTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2(C1)CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromobenzo[d]oxazol-2-amine](/img/structure/B2617780.png)

![2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B2617783.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2617785.png)


![N-(3,4-dichlorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2617789.png)
![Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate](/img/structure/B2617790.png)


![(Z)-3-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2617799.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617800.png)